Propylphosphonothioic dichloride

Descripción

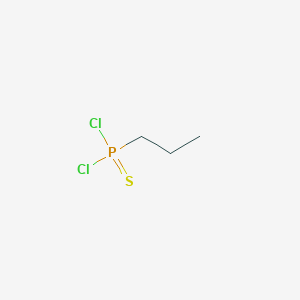

Propylphosphonothioic dichloride (CAS RN 2524-01-8) is an organophosphorus compound with the molecular formula C₃H₇Cl₂PS. Its IUPAC name is propylphosphonothioic dichloride, and it is classified under Schedule 2B04 of the Chemical Weapons Convention (CWC) as a chemical weapons precursor . Structurally, it consists of a propyl group bonded to a phosphorus atom, which is further attached to two chlorine atoms and a sulfur atom (Cl₂P(S)-C₃H₇). Key synonyms include propylthiophosphonic dichloride, dichloropropylphosphine sulfide, and propanephosphonothionodichloridic acid .

The compound’s reactivity stems from the electrophilic phosphorus center and the labile chlorine atoms, making it highly reactive toward nucleophiles like water or alcohols. This property also renders it a precursor for synthesizing organophosphorus nerve agents, such as VX analogues, through esterification or thiolation reactions .

Propiedades

Número CAS |

2524-01-8 |

|---|---|

Fórmula molecular |

C3H7Cl2PS |

Peso molecular |

177.03 g/mol |

Nombre IUPAC |

dichloro-propyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C3H7Cl2PS/c1-2-3-6(4,5)7/h2-3H2,1H3 |

Clave InChI |

WELFPYZEJACWRM-UHFFFAOYSA-N |

SMILES |

CCCP(=S)(Cl)Cl |

SMILES canónico |

CCCP(=S)(Cl)Cl |

Otros números CAS |

2524-01-8 |

Descripción física |

This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information. |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares propylphosphonothioic dichloride with five analogous organophosphorus dichlorides, highlighting structural, regulatory, and functional differences:

Key Differences in Reactivity and Hazards

- Sulfur vs. Oxygen Substituents: Propylphosphonothioic dichloride (S) is more resistant to hydrolysis compared to oxygenated analogues like phenylphosphonic dichloride (O), which reacts rapidly with water to form phosphonic acids .

- Alkyl Chain Effects: The propyl group in propylphosphonothioic dichloride provides moderate lipophilicity, facilitating penetration into biological membranes. In contrast, the methyl group in methylphosphonothioic dichloride results in higher volatility, increasing inhalation risks .

- Regulatory and Safety Profiles: Compounds under Schedule 2B04 (e.g., propyl-, methyl-, and isopropylphosphonothioic dichlorides) are subject to strict export controls and storage regulations due to their role in chemical weapons production. For example, the U.S. CISA mandates a minimum concentration threshold of 30% and a security threshold quantity (STQ) of 2.2 pounds for isopropylphosphonothioic dichloride . Non-scheduled compounds like phenylphosphonic dichloride pose fewer regulatory hurdles but still require careful handling due to corrosivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.